6-Methyl-2-propoxypyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-methyl-2-propoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-6-14-9-8(10(12)13)5-4-7(2)11-9/h4-5H,3,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWLUVRHTQVUFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=N1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methyl-2-propoxypyridine-3-carboxylic acid (CAS No. 1340346-64-6) is a pyridine derivative that has garnered attention for its potential biological activities. This compound has been studied for various pharmacological properties, including its role as a ligand for specific receptors and its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 6-Methyl-2-propoxypyridine-3-carboxylic acid is characterized by a methyl group and a propoxy group attached to the pyridine ring, along with a carboxylic acid functional group. This configuration contributes to its unique reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 6-Methyl-2-propoxypyridine-3-carboxylic acid |
| Molecular Formula | C12H15NO3 |
| Molecular Weight | 219.25 g/mol |
| CAS Number | 1340346-64-6 |
The biological activity of 6-Methyl-2-propoxypyridine-3-carboxylic acid is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The carboxylic acid group can participate in hydrogen bonding, while the methyl and propoxy groups may influence the compound's lipophilicity and receptor affinity.
Key Mechanisms:
- Receptor Binding : The compound has shown potential as a ligand for peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic regulation.
- Enzyme Inhibition : It may inhibit certain enzymes, contributing to its pharmacological effects.
Biological Activity Studies
Several studies have investigated the biological activity of this compound, focusing on its pharmacological properties.
- Antidiabetic Potential : Research indicates that derivatives of this compound can act as high-affinity ligands for PPARγ, similar to existing antidiabetic drugs like thiazolidinediones. These findings suggest potential applications in managing diabetes and metabolic disorders .
- Antimicrobial Activity : Preliminary studies have shown that compounds within this class exhibit antimicrobial properties against various pathogens, indicating their potential use in treating infections.
- Neuroprotective Effects : Some studies have suggested that pyridine derivatives may possess neuroprotective properties, which could be beneficial in neurodegenerative diseases.
Case Studies
A notable case study involved the synthesis of several derivatives of 6-Methyl-2-propoxypyridine-3-carboxylic acid, which were evaluated for their binding affinity to PPARγ. The results demonstrated that certain modifications enhanced the binding affinity, suggesting a pathway for developing more effective therapeutic agents .
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity :
- Anti-inflammatory Agents :
- Nicotinic Receptor Modulation :
Agrochemical Applications
-
Herbicides :
- Compounds based on pyridine structures are frequently utilized in the development of herbicides due to their ability to inhibit specific enzymes in plants. 6-Methyl-2-propoxypyridine-3-carboxylic acid could serve as a lead compound for synthesizing new herbicides that target weed species while minimizing damage to crops .
- Pesticides :
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares 6-methyl-2-propoxypyridine-3-carboxylic acid with key analogs, emphasizing substituent effects:
*Calculated based on molecular formula.
Electronic and Steric Effects
- Electron-Withdrawing vs. Substituents such as NH₂ (6-aminopyridine-2-carboxylic acid) or OCH₃ (6-methoxypyridine-2-carboxylic acid) alter electron density, impacting reactivity and binding interactions .
- In contrast, bulkier substituents like [3-methyl-4-(propan-2-yl)phenoxy] () significantly reduce solubility and accessibility to active sites .
Pharmacological and Industrial Relevance
- The target compound’s propoxy group may improve membrane permeability compared to polar substituents like NH₂ or COOH .
- Material Science : Pyridinecarboxylic acids with tert-butoxycarbonyl groups () are utilized as intermediates in polymer synthesis, leveraging their stability and ease of deprotection .
Preparation Methods
The synthesis of 6-Methyl-2-propoxypyridine-3-carboxylic acid typically begins with appropriately substituted pyridine precursors, such as 2-methyl-5-alkylpyridines or related derivatives. The key synthetic challenges include selective functionalization at the 2-position with a propoxy group and introduction or transformation of the 3-position substituent into a carboxylic acid.
Oxidation of 2-Methyl-5-Alkylpyridines to 6-Methylpyridine-3-carboxylic Acid Derivatives
A foundational step in preparing 6-methylpyridine-3-carboxylic acid derivatives is the selective oxidation of 2-methyl-5-alkylpyridines using nitric acid under controlled conditions:
-
- Use of concentrated nitric acid (70–100 wt%) in a molar ratio of 6 to 15 moles nitric acid per mole of pyridine.
- Reaction temperature maintained between 250°F to 325°F (approximately 121°C to 163°C).
- Reaction time ranges from 10 to 60 minutes.
- Superatmospheric pressure (30 to 650 psi) to maintain the reaction mixture in the liquid phase.
Outcome : This non-catalytic oxidation selectively converts the alkyl substituent at the 5-position into a carboxylic acid at the 3-position of the pyridine ring, yielding 6-methylnicotinic acid derivatives with high yield and selectivity.
Example Substrates : 2-methyl-5-ethylpyridine, 2-methyl-5-propylpyridine, 2-methyl-5-isopropylpyridine, among others.
This method is well-documented and patented, showing robustness and scalability for industrial applications.
Introduction of the Propoxy Group at the 2-Position
The propoxy substituent (–O–propyl) at the 2-position is introduced typically by nucleophilic substitution or alkoxylation reactions on a suitable 2-halo or 2-hydroxypyridine intermediate:
Nucleophilic Substitution : Starting from 2-chloropyridine or 2-hydroxypyridine derivatives, reaction with propanol or propoxide salts under reflux conditions in polar aprotic solvents can yield 2-propoxypyridine derivatives.
Catalysts and Conditions : Use of base catalysts (e.g., potassium carbonate) in solvents such as DMF or acetonitrile, with reaction times ranging from several hours to overnight at elevated temperatures (50–100°C).
Purification : The crude product is typically purified by recrystallization or column chromatography to isolate pure 2-propoxypyridine intermediates.
Esterification and Hydrolysis Steps
To obtain the carboxylic acid at the 3-position, the intermediate may be first converted into an ester derivative, which is then hydrolyzed:
Ester Formation : Reaction of 3-carboxylic acid pyridine derivatives with methanol or other alcohols in the presence of acid catalysts or via conversion to acid chlorides followed by alcoholysis.
Hydrolysis : Acidic or basic hydrolysis of the ester yields the free carboxylic acid.
Typical Reagents : Thionyl chloride (SOCl2) is used to convert carboxylic acids to acyl chlorides, which then react with alcohols or amines to form esters or amides. Hydrolysis is performed under reflux in aqueous acidic or basic media.
Example Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Selective oxidation | 2-methyl-5-alkylpyridine + HNO3 (70–100 wt%) | 6-methylnicotinic acid (carboxylic acid at 3) |
| 2 | Alkoxylation | 2-chloropyridine + propanol + base (K2CO3) | 2-propoxypyridine derivative |
| 3 | Esterification | Acid chloride formation (SOCl2), then reaction with methanol | Methyl ester of 6-methyl-2-propoxypyridine-3-carboxylic acid |
| 4 | Hydrolysis | Acidic or basic hydrolysis | 6-Methyl-2-propoxypyridine-3-carboxylic acid (target compound) |
Research Findings and Process Optimization
Yield and Selectivity : The nitric acid oxidation step is highly selective for the 3-carboxylic acid formation, with yields often exceeding 80%, and minimal side reactions.
Reaction Time and Temperature : Optimization studies indicate that maintaining reaction temperature around 300°F (149°C) and reaction times near 30 minutes balance conversion and minimize degradation.
Catalyst-Free Oxidation : The oxidation proceeds without metal catalysts, reducing cost and environmental impact.
Alkoxylation Efficiency : Use of polar aprotic solvents and appropriate bases enhances substitution efficiency on the 2-position halide.
Purification Techniques : Column chromatography and recrystallization are effective for isolating pure intermediates and final products.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-methyl-2-propoxypyridine-3-carboxylic acid, and how are yields optimized?
- Methodology :
- Oxidative Methods : A common approach involves potassium permanganate (KMnO₄)-mediated oxidation of alkylpyridine precursors under controlled conditions (90–95°C in aqueous medium). For example, 6-methoxy analogs are synthesized via oxidation of 6-bromo-2-methylpyridine, achieving ~84% yield after acidification and purification .
- Functional Group Interconversion : Propoxy groups can be introduced via nucleophilic substitution or coupling reactions. For instance, methoxy groups in similar pyridinecarboxylic acids are installed using sodium methoxide in methanol under reflux .
- Yield Optimization : Critical factors include stoichiometric control of KMnO₄ (4.4 equivalents), pH adjustment during workup (pH 4 for precipitation), and purification via copper salt recrystallization .
Q. How is the purity of 6-methyl-2-propoxypyridine-3-carboxylic acid assessed in academic settings?
- Methodology :
- Chromatography : HPLC or GC with >95% purity thresholds, using C18 columns and mobile phases like acetonitrile/water for polar analogs .
- Elemental Analysis : Combustion analysis (C, H, N) validates empirical formulas. For example, C₇H₇NO₃ requires C: 54.92%, H: 4.57%, N: 9.15%, with deviations <0.3% indicating high purity .
- Spectroscopy : NMR (¹H/¹³C) confirms structure. Key signals include δ 3.85–4.0 ppm (methoxy/propoxy CH₃) and δ 7.0–8.3 ppm (pyridine protons) .
Q. What storage conditions are recommended to maintain the stability of this compound?
- Methodology :
- Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation.
- Use amber glass vials to avoid photodegradation, as pyridine derivatives are light-sensitive .
- Purity degradation is monitored via periodic HPLC analysis, with >95% purity as the stability benchmark .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported NMR data for pyridinecarboxylic acid derivatives?
- Methodology :
- Solvent/Deuterant Effects : Compare data across solvents (e.g., CDCl₃ vs. DMSO-d₆). For example, carboxylic acid protons in DMSO-d₆ appear downfield (δ 9.8–10.5 ppm) due to hydrogen bonding .
- Isotopic Labeling : Use ¹³C-labeled analogs to assign overlapping signals.
- X-ray Crystallography : Resolve ambiguities by correlating NMR shifts with solid-state structures .
Q. What experimental strategies are used to evaluate the biological activity of 6-methyl-2-propoxypyridine-3-carboxylic acid?
- Methodology :
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases (e.g., mTOR) using fluorescence polarization assays. IC₅₀ values <10 μM indicate potency .
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays in bacterial/fungal cultures .
- In Vivo Models : Administer in rodent xenograft models (e.g., prostate cancer) to assess tumor growth suppression via autophagy induction .
Q. How do computational studies inform the design of derivatives with enhanced pharmacokinetic properties?
- Methodology :
- Molecular Docking : Predict binding to targets (e.g., PI3Kα) using AutoDock Vina. Substituents like trifluoromethyl groups improve hydrophobic interactions .
- ADMET Prediction : Tools like SwissADME estimate logP (optimal: 1–3), solubility, and CYP450 metabolism. Propoxy groups may reduce clearance rates vs. methoxy analogs .
Q. What mechanistic insights explain the regioselectivity of propoxy group installation in pyridinecarboxylic acids?
- Methodology :
- Kinetic vs. Thermodynamic Control : Propoxy groups favor para positions due to steric hindrance at ortho sites. DFT calculations (e.g., Gaussian 16) show lower activation energies for para substitution .
- Catalytic Effects : Palladium/copper catalysts enhance coupling efficiency. For example, Pd(OAc)₂ in DMF improves yields of 6-substituted analogs by 20–30% .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for pyridinecarboxylic acids?
- Methodology :
- Standardized Protocols : Use calibrated equipment (e.g., Büchi melting point apparatus) and heating rates (1°C/min). For example, 6-methoxypyridine-2-carboxylic acid melts at 129–130°C , but impurities can lower observed values.
- Cross-Validation : Compare with IR spectroscopy (carboxylic acid O-H stretch: 2500–3000 cm⁻¹) and DSC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
